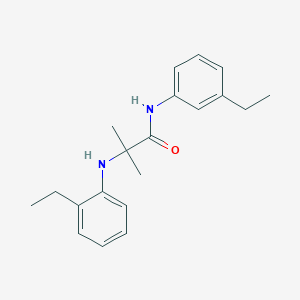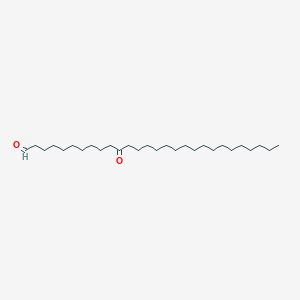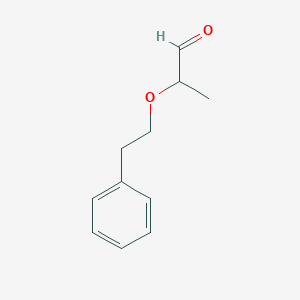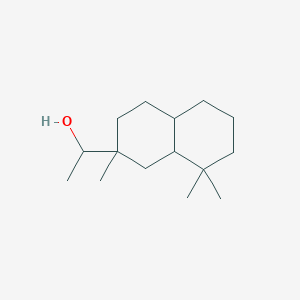![molecular formula C19H21NS B14361076 N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline CAS No. 90261-32-8](/img/structure/B14361076.png)
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a pent-2-yn-1-yl chain, further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pent-2-yn-1-yl Intermediate: This step involves the reaction of 4,4-dimethylpent-2-yne with a suitable halogenating agent to introduce a halogen atom at the terminal position.
Introduction of the Phenylsulfanyl Group: The halogenated intermediate is then reacted with a phenylsulfanyl reagent under nucleophilic substitution conditions to replace the halogen with the phenylsulfanyl group.
Coupling with Aniline: The final step involves the coupling of the phenylsulfanyl-substituted intermediate with aniline under conditions that promote the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the alkyne group or the phenylsulfanyl moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced alkyne derivatives or modified phenylsulfanyl groups.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The alkyne moiety may also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4,4-Dimethyl-1-(phenylsulfanyl)but-2-yn-1-yl]aniline: Similar structure but with a but-2-yn-1-yl chain instead of a pent-2-yn-1-yl chain.
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-en-1-yl]aniline: Contains a pent-2-en-1-yl chain instead of a pent-2-yn-1-yl chain.
Uniqueness
N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline is unique due to the presence of both the phenylsulfanyl and alkyne groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
90261-32-8 |
|---|---|
Formule moléculaire |
C19H21NS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(4,4-dimethyl-1-phenylsulfanylpent-2-ynyl)aniline |
InChI |
InChI=1S/C19H21NS/c1-19(2,3)15-14-18(20-16-10-6-4-7-11-16)21-17-12-8-5-9-13-17/h4-13,18,20H,1-3H3 |
Clé InChI |
NPXGTEUUMCKWMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(NC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)




![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
